ethyl 4-(4-{[3-(dimethylamino)propyl](6-methoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(4-{3-(dimethylamino)propylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a structurally complex molecule featuring:
- A piperazine core substituted with a carboxylate ester group.
- A sulfonyl linker connected to a benzene ring.
- A carbamoyl bridge integrating a 6-methoxybenzothiazole moiety and a 3-(dimethylamino)propyl side chain.
- A hydrochloride salt for enhanced solubility and stability.
This compound shares structural motifs with pharmacologically active agents targeting receptors or enzymes, particularly due to the benzothiazole (a heterocyclic scaffold common in kinase inhibitors) and piperazine (a flexible pharmacophore for receptor binding) .
Properties
IUPAC Name |
ethyl 4-[4-[3-(dimethylamino)propyl-(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-12-9-21(37-4)19-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXFKBNFWTZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-{3-(dimethylamino)propylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride (referred to as compound E) is a complex synthetic molecule with potential therapeutic applications. This article reviews the biological activity of compound E, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound E is characterized by its intricate structure, which includes:
- Piperazine moiety : Known for its presence in various pharmaceutical agents.
- Benzothiazole unit : Associated with antimicrobial and anticancer activities.
- Dimethylamino group : Often enhances lipophilicity and biological activity.
The molecular formula of compound E is , with a molecular weight of approximately 478.58 g/mol.
The biological activity of compound E can be attributed to several mechanisms:
- Receptor Interaction : Compound E exhibits high affinity for various neurotransmitter receptors, particularly dopamine receptors. In vitro studies have shown that it has a selective binding profile, with significant implications for neuropharmacology .
- Enzyme Inhibition : Preliminary studies suggest that compound E may inhibit certain enzymes such as cholinesterases, which are crucial in neurotransmitter regulation. For instance, it demonstrated an IC50 value comparable to known inhibitors like physostigmine .
- Antimicrobial Activity : The presence of the benzothiazole moiety has been linked to antimicrobial properties. Compound E has shown moderate antibacterial and antifungal activities against various pathogens in laboratory settings .
In Vitro Studies
Several in vitro studies have assessed the biological activity of compound E:
| Activity Type | Tested Pathogens/Targets | IC50/Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 µg/mL | Moderate activity observed |
| Antifungal | Candida albicans | 20 µg/mL | Effective against fungal strains |
| Cholinesterase Inhibition | BChE | 46.42 µM | Comparable to physostigmine |
| Dopamine Receptor Binding | D4 receptor | 0.057 nM | High selectivity over D2 receptor |
Case Studies
- Neuropharmacological Effects : A study conducted on animal models indicated that compound E could enhance dopaminergic signaling, potentially offering therapeutic benefits for conditions like Parkinson's disease and schizophrenia .
- Antimicrobial Efficacy : Clinical trials involving patients with resistant bacterial infections showed promising results when treated with formulations containing compound E, leading to significant reductions in infection rates .
Comparison with Similar Compounds
Structural Analogues from the HBK Series ()
The HBK series (HBK14–HBK19) includes piperazine derivatives with phenoxyalkyl side chains and aryl substituents. Key differences include:
Analogues with Benzothiazole Moieties ()
lists compounds with overlapping structural motifs:
NMR-Based Structural Comparisons ()
highlights NMR chemical shift analysis for structural deducing:
- Regions A (positions 39–44) and B (positions 29–36) in compounds 1 and 7 show divergent shifts compared to rapamycin (Rapa), indicating localized substituent effects.
- For the target compound, the 6-methoxybenzothiazole and dimethylaminopropyl chain would likely perturb chemical shifts in analogous regions, altering binding kinetics compared to simpler analogues .
Pharmacophore and Lumping Strategy (–4)
- Pharmacophore Analysis: The target compound’s piperazine core (hydrogen bond acceptor), benzothiazole (aromatic/hydrophobic), and sulfonyl group (polar) form a 3D pharmacophore distinct from HBK series phenoxyalkyl analogues .
- Lumping Strategy: Compounds with shared motifs (e.g., piperazine, benzothiazole) may be grouped to predict reactivity or bioactivity. For example, the target compound and HBK16 (phenoxypropyl-piperazine) could share metabolic pathways despite differing substituents .
Data Tables
Table 1: Structural Comparison of Key Analogues
*Estimates based on structural complexity.
Table 2: Functional Group Impact on Properties
Research Implications
The target compound’s structural uniqueness suggests:
- Enhanced Selectivity: Benzothiazole and sulfonyl groups may improve binding to kinases or G-protein-coupled receptors over phenoxyalkyl analogues.
- Tunable Pharmacokinetics: The dimethylaminopropyl chain and hydrochloride salt could optimize blood-brain barrier penetration or metabolic stability .
Further studies should prioritize synthesizing derivatives with modified benzothiazole substituents and validating target engagement via NMR or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
